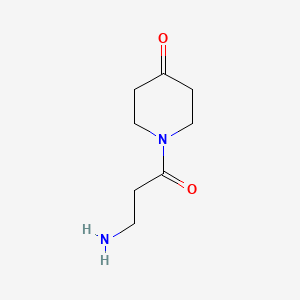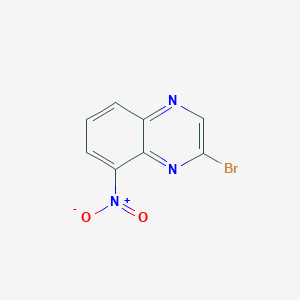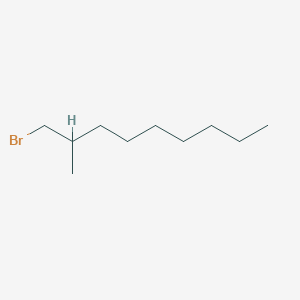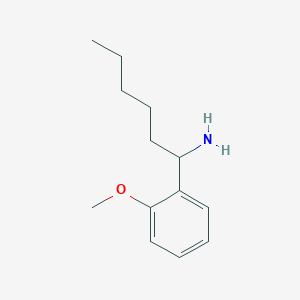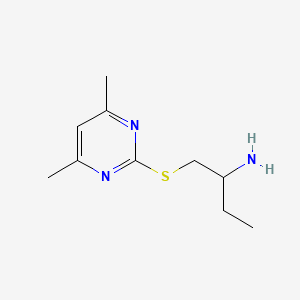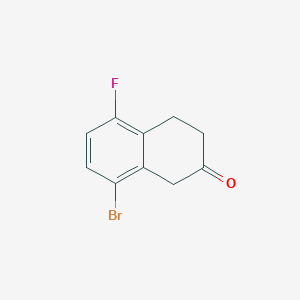
8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of bromine and fluorine atoms in this compound makes it particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One common method might include:
Bromination: Introduction of the bromine atom into the naphthalene ring.
Fluorination: Introduction of the fluorine atom.
Cyclization: Formation of the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce various hydrogenated naphthalenones.
Applications De Recherche Scientifique
8-Bromo-5-fluoro-3,4-dihydronaphthalen-2(1H)-one could have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluorine atom, which might affect its reactivity and applications.
5-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the bromine atom, leading to different chemical properties.
3,4-Dihydronaphthalen-2(1H)-one: The parent compound without any halogen substituents.
Propriétés
Formule moléculaire |
C10H8BrFO |
|---|---|
Poids moléculaire |
243.07 g/mol |
Nom IUPAC |
8-bromo-5-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8BrFO/c11-9-3-4-10(12)7-2-1-6(13)5-8(7)9/h3-4H,1-2,5H2 |
Clé InChI |
BAYPQZBRSACYBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2CC1=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



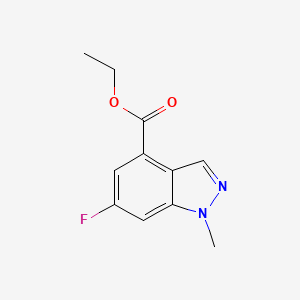
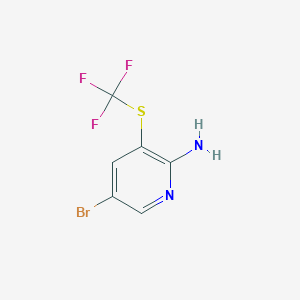
![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)

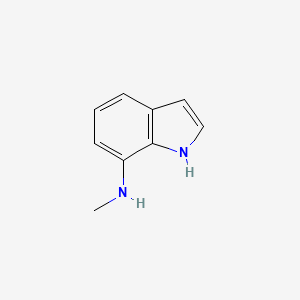
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)
